molecular formula C14H14N4O B134543 Isoplysin A CAS No. 158761-04-7

Isoplysin A

Cat. No. B134543
CAS RN: 158761-04-7
M. Wt: 254.29 g/mol
InChI Key: UVIKYYAHZODERH-KPKJPENVSA-N
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Description

Isoplysin A is a tryptophan-derived alkaloid found in marine sponges . It’s one of the new compounds discovered in the marine sponge Fascaplysinopsis reticulata . It has shown promising antifouling activity against Vibrio natrigens .


Chemical Reactions Analysis

Chemical reactions analysis involves understanding how a substance reacts under various conditions. Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . The specific chemical reactions involving Isoplysin A are not detailed in the available resources.


Physical And Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change . The specific physical and chemical properties of Isoplysin A are not detailed in the available resources.

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its effect . The specific mechanism of action for Isoplysin A is not detailed in the available resources.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance and the necessary safety precautions . The specific safety and hazard information for Isoplysin A is not detailed in the available resources.

Future Directions

The future directions of research on Isoplysin A could involve further exploration of its bioactive properties and potential applications. Marine sponges, including those that produce Isoplysin A, are considered a promising source of bioactive compounds with potential biotechnological applications .

properties

IUPAC Name

5-[(Z)-indol-3-ylidenemethyl]-1-methyl-2-(methylamino)imidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-15-14-17-13(19)12(18(14)2)7-9-8-16-11-6-4-3-5-10(9)11/h3-8,19H,1-2H3,(H,15,17)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKWWDDODHMJCW-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(N1C)C=C2C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=C(N1C)/C=C/2\C=NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347398
Record name Isoplysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoplysin A

CAS RN

158761-04-7
Record name Isoplysin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158761047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoplysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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